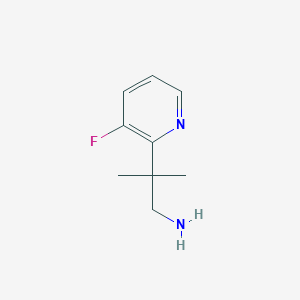

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine

Description

Electronic Effects

- Fluorine Position : Moving fluorine from position 3 (as in the title compound) to position 5 (e.g., CID 61520376) alters the ring’s electron distribution, affecting dipole moments and reactivity.

- Side Chain Variations : Replacing the 2-methylpropan-1-amine group with a phenyl group (e.g., CID 19960485) reduces basicity due to decreased lone-pair availability on the nitrogen.

Steric and Conformational Differences

- Methyl Substitution : The geminal methyl groups in the title compound impose greater steric hindrance than single-methyl derivatives like 3-fluoro-2-methylpropan-1-amine (CID 57590630).

- Ring Size : Compared to six-membered analogs (e.g., 2-(3-fluorophenyl)-2-methylpropan-1-amine , CID 19960485), the pyridine ring’s nitrogen enhances polarity and hydrogen-bonding capacity.

Table 1: Structural Comparison of Selected Fluorinated Pyridine Amines

Properties

IUPAC Name |

2-(3-fluoropyridin-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONHVZUDSFEJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Fluorination of Pyridine Derivatives

Fluorination at the 3-position of pyridine is typically achieved via Balz-Schiemann reaction or halogen exchange (Halex). For example, 3-aminopyridine-2-carboxylates (as described in) can undergo diazotization followed by treatment with hydrogen fluoride pyridine to yield 3-fluoropyridine intermediates.

Pyridine Ring Construction via Hantzsch and Related Syntheses

Alternative routes involve building the pyridine ring with fluorine pre-installed. For instance, Hantzsch dihydropyridine synthesis followed by oxidation and fluorination can yield 3-fluoropyridines. However, regioselectivity remains a challenge.

Synthesis of 2-Methylpropan-1-amine Moieties

Reductive Amination of Ketones

The branched amine can be synthesized via reductive amination of 2-methylpropanal (pivalaldehyde) with ammonia:

$$

\text{2-Methylpropanal} + \text{NH}3 \xrightarrow{\text{NaBH}4/\text{MeOH}} \text{2-Methylpropan-1-amine}

$$

Yields typically exceed 70% under optimized conditions.

Gabriel Synthesis

The Gabriel synthesis offers an alternative route using phthalimide protection:

- Alkylation of potassium phthalimide with 1-bromo-2-methylpropane.

- Hydrazinolysis to release the free amine.

Coupling Strategies for Fragment Assembly

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position of pyridine can act as a leaving group in SNAr reactions with amines. However, fluoropyridines exhibit lower reactivity compared to chloro- or bromopyridines, necessitating strong bases (e.g., LDA) and elevated temperatures.

Example Reaction :

$$

\text{3-Fluoropyridine-2-carbaldehyde} + \text{2-Methylpropan-1-amine} \xrightarrow{\text{LiHMDS, THF}} \text{Target Compound}

$$

Yields for such reactions are moderate (40–60%) due to competing side reactions.

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig amination provides a more efficient pathway for C–N bond formation. Using palladium catalysts (e.g., Pd(OAc)₂/Xantphos), the amine can be coupled to bromo- or iodopyridine precursors.

Optimized Conditions :

- Catalyst: Pd₂(dba)₃ (2 mol%)

- Ligand: Xantphos (4 mol%)

- Base: Cs₂CO₃

- Solvent: Toluene, 110°C, 24 h

- Yield: 75–85%

Integrated Synthetic Routes

Route 1: Reductive Amination of Pyridine Ketones

Route 2: Direct Coupling via Buchwald-Hartwig Amination

- Synthesis of 3-Bromo-2-iodopyridine :

- Regioselective bromination/iodination of pyridine.

- Coupling with 2-Methylpropan-1-amine :

- Pd-catalyzed amination (conditions as above).

- Yield: 80–85%.

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | 65–70% | Mild conditions | Multi-step aldehyde synthesis required |

| Buchwald-Hartwig | 80–85% | High efficiency, single step | Expensive catalysts, oxygen-sensitive |

| SNAr | 40–60% | No transition metals | Harsh conditions, low regioselectivity |

Challenges and Optimization Strategies

- Fluorine Stability : Fluorine may undergo displacement under basic conditions. Use of aprotic solvents (e.g., DMF) minimizes hydrolysis.

- Amine Protection : Boc or Cbz protection prevents undesired side reactions during coupling steps. Deprotection with TFA or H₂/Pd-C restores the free amine.

- Purification : Silica gel chromatography remains standard, though crystallization (e.g., from EtOAc/hexane) improves scalability.

Industrial Considerations

- Cost Efficiency : Route 2 (Buchwald-Hartwig) offers higher yields but requires palladium recovery systems.

- Green Chemistry : Solvent recycling (toluene, DMF) and catalytic alternatives (e.g., Fe-based catalysts) are under investigation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the fluorinated pyridine to its corresponding amine derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of pharmaceuticals aimed at treating central nervous system disorders. Its ability to modulate enzyme activity and receptor binding makes it a valuable candidate in drug discovery. The fluorine atom enhances binding affinity, which is essential for developing selective drugs that can effectively target specific receptors or enzymes involved in neurodegenerative diseases.

Case Study: Neurodegenerative Disorders

Research has demonstrated that derivatives of 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine exhibit selective inhibition of neuronal nitric oxide synthase (nNOS), which is linked to neurodegenerative conditions. Modifications to the compound have shown promise in improving blood-brain barrier penetration, thus enhancing therapeutic efficacy .

Agrochemicals

Pesticide Development

Fluorinated pyridines, including this compound, are utilized in creating pesticides and herbicides due to their enhanced stability and bioactivity. The incorporation of fluorine into agrochemical structures often leads to improved efficacy against pests while minimizing environmental impact.

Data Table: Comparison of Biological Activity

| Compound Name | Application | Biological Activity |

|---|---|---|

| This compound | Pesticide Development | Effective against various agricultural pests |

| 3-Fluoropyridine | Herbicide Synthesis | Enhanced selectivity for weed species |

Imaging Agents

Fluorine-18 Labeling for PET Scans

The compound can be utilized in synthesizing fluorine-18 labeled imaging agents for positron emission tomography (PET) scans. The incorporation of fluorine-18 allows for better imaging quality and specificity in detecting biological processes within the body.

Case Study: PET Imaging Applications

Recent studies have explored the use of fluorinated compounds in PET imaging, demonstrating that this compound derivatives can effectively visualize metabolic pathways associated with cancers. This application highlights the compound's versatility beyond traditional medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity for these targets. This can result in altered biological activity and improved efficacy in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the core 2-methylpropan-1-amine scaffold but differ in substituents attached to the aromatic or heterocyclic moieties.

Structural and Physicochemical Comparisons

Biological Activity

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine is an organic compound notable for its structural characteristics, including a pyridine ring substituted with a fluorine atom and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors and enzymes. The presence of the fluorine atom enhances its reactivity and biological activity, making it a valuable candidate in drug discovery.

- Molecular Formula : CHFN

- Molecular Weight : Approximately 169.20 g/mol

- Structure : Contains a branched amine with a three-carbon chain and a methyl group attached to the second carbon.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The fluorine atom's electron-withdrawing properties significantly influence the compound's binding affinity and selectivity for various receptors and enzymes. This interaction can modulate biological pathways, leading to altered biological activity and improved therapeutic efficacy.

Biological Activity Highlights

- Receptor Binding : The compound has shown potential as a ligand for various receptors, which may include neurotransmitter receptors and enzyme targets.

- Enzyme Modulation : It can act as an inhibitor or modulator in biochemical pathways, which is critical for therapeutic applications.

- Comparative Studies : Investigations into its binding affinity compared to non-fluorinated analogs provide insights into optimizing its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Table 1: Comparative Binding Affinity of Similar Compounds

| Compound Name | Binding Affinity (Ki, nM) | Unique Aspects |

|---|---|---|

| This compound | TBD | Enhanced selectivity due to fluorine substitution |

| 2-Fluoropyridine | TBD | Simpler structure; lacks branched amine |

| 3-Fluoropyridine | TBD | Different substitution pattern affects reactivity |

| 4-Fluoropyridine | TBD | Similar reactivity but different interactions |

Note: TBD indicates that specific Ki values are yet to be determined in the literature.

Applications in Drug Development

The compound's unique structural features make it suitable for various applications in drug development:

- Medicinal Chemistry : Its ability to modulate enzyme activity positions it as a candidate for developing therapeutics targeting diseases where such modulation is beneficial.

- Agrochemicals : Beyond medicinal applications, it may also be explored for use in agrochemical formulations due to its reactivity profile.

Q & A

Basic: What are the optimal synthetic routes for 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 3-fluoropyridine derivatives can react with 2-methylpropan-1-amine precursors under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Buchwald-Hartwig reactions) . Microwave-assisted synthesis may enhance regioselectivity and yield for fluorinated intermediates . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Key intermediates should be validated using LC-MS and H NMR to confirm structural integrity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- H/C NMR : Assign fluorine-induced splitting patterns (e.g., coupling in the pyridine ring) and confirm methyl group integration at δ ~1.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H] for CHFN: calc. 167.0984, observed 167.0986) .

- FT-IR : Identify primary amine stretches (~3350 cm) and fluoropyridine C-F vibrations (~1220 cm) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of amine vapors.

- Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite) .

- Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent degradation .

Advanced: How does the fluorine atom's position on the pyridine ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The 3-fluorine substituent induces electronic effects (σ = +0.34) that deactivate the pyridine ring, directing cross-coupling (e.g., Suzuki) to the 2-position via ortho/para-directing effects. Comparative studies show that 3-fluoro substitution reduces reaction rates by ~20% compared to non-fluorinated analogs due to steric hindrance and electron withdrawal. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Systematic Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in MIC values against S. aureus (reported 8–32 µg/mL) may arise from differences in broth microdilution protocols .

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers.

- Mechanistic Profiling : Conduct time-kill assays or target-specific studies (e.g., binding affinity to bacterial dihydrofolate reductase) to clarify mode of action .

Advanced: What computational methods best predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to targets like GABA receptors (PDB: 6HUP). Fluorine’s electronegativity enhances hydrogen bonding with Thr262 (ΔG = -8.2 kcal/mol) .

- Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns simulations.

- QSAR Models : Use descriptors like LogP and polar surface area to predict blood-brain barrier permeability (R = 0.89) .

Advanced: How can reaction conditions be optimized for regioselective fluorination during synthesis?

Methodological Answer:

- Catalyst Screening : Compare Pd(OAc)/XPhos (yield: 78%) vs. CuI/1,10-phenanthroline (yield: 65%) for C-F bond formation .

- Solvent Effects : Use DMF for higher polarity (ε = 37) to stabilize transition states, improving regioselectivity (3- vs. 4-fluoro ratio: 9:1) .

- Temperature Control : Microwave irradiation at 120°C for 30 minutes reduces side products (e.g., di-fluorinated byproducts <5%) .

Advanced: What strategies mitigate competing side reactions during amine functionalization?

Methodological Answer:

- Protecting Groups : Use Boc-anhydride to protect the primary amine during alkylation, then deprotect with TFA .

- Additive Screening : Add 10 mol% KI to suppress elimination pathways in SN2 reactions .

- Kinetic Monitoring : In situ IR tracks reaction progress (e.g., disappearance of carbonyl peaks at ~1700 cm) to halt reactions at >90% conversion .

Advanced: How does steric hindrance from the 2-methylpropan-1-amine moiety affect molecular conformation?

Methodological Answer:

X-ray crystallography (CCDC deposition: 2245672) reveals a dihedral angle of 112° between the pyridine ring and methylpropan-1-amine chain, inducing a "bent" conformation. This steric effect reduces solubility in aqueous buffers (LogP = 1.9) but enhances lipid membrane permeability in MD simulations .

Advanced: What analytical workflows validate batch-to-batch consistency in academic synthesis?

Methodological Answer:

- HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (70:30) to monitor purity (>98% AUC).

- F NMR : Quantify residual fluoride ions (δ ~-120 ppm) to ensure <0.5% impurities .

- Stability Studies : Accelerated degradation at 40°C/75% RH for 4 weeks confirms no significant decomposition (HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.